Cas no 1795189-73-9 (N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide)

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
- N-(2,4-dioxo-1H-pyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
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- インチ: 1S/C14H10N4O4/c19-11-9(6-16-14(21)18-11)17-12(20)13-15-7-10(22-13)8-4-2-1-3-5-8/h1-7H,(H,17,20)(H2,16,18,19,21)
- InChIKey: QQLLFDNEVMQSMQ-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=CC=C2)=CN=C1C(NC1=CNC(=O)NC1=O)=O
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2434-1236-30mg |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
1795189-73-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2434-1236-10mg |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
1795189-73-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2434-1236-20μmol |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
1795189-73-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2434-1236-1mg |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
1795189-73-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2434-1236-3mg |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
1795189-73-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2434-1236-10μmol |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
1795189-73-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2434-1236-2μmol |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
1795189-73-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2434-1236-100mg |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
1795189-73-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2434-1236-5μmol |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
1795189-73-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2434-1236-4mg |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
1795189-73-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamideに関する追加情報
N-(2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-5-Phenyl-1,3-Oxazole-2-Carboxamide: A Comprehensive Overview
N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a highly specialized organic compound with the CAS registry number 1795189739. This compound belongs to the class of heterocyclic compounds and is characterized by its unique structural features and potential applications in various fields. The molecule combines two distinct heterocyclic systems: a pyrimidine ring and an oxazole ring, which are connected through a carboxamide linkage. This combination makes it a promising candidate for research in medicinal chemistry and materials science.
The pyrimidine ring in this compound is partially saturated and contains two oxygen atoms at positions 2 and 4. This structure resembles a dihydro-pyrimidine derivative, which is known for its stability and reactivity in certain chemical reactions. The oxazole ring, on the other hand, is fully unsaturated and contains one oxygen atom at position 1. The presence of the phenyl group at position 5 of the oxazole ring adds to the compound's aromaticity and electronic properties.
Recent studies have highlighted the potential of this compound as a building block for constructing bioactive molecules. Its structure allows for easy functionalization at multiple sites, making it suitable for drug design and development. For instance, researchers have explored its use as a precursor for synthesizing HIV protease inhibitors, where the pyrimidine moiety plays a critical role in binding to the active site of the enzyme.
In addition to its medicinal applications, this compound has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to investigations into its use as a ligand in catalysis. For example, studies have demonstrated that this compound can act as an effective ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methods. The key steps include the preparation of the pyrimidine derivative through condensation reactions and the subsequent coupling with the oxazole moiety via amide bond formation. The reaction conditions are optimized to ensure high yields and selectivity.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. These analyses confirm its molecular structure and purity. Furthermore, computational studies using density functional theory (DFT) have provided insights into its electronic properties and reactivity patterns.
One of the most exciting developments involving this compound is its role in drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs due to its amphiphilic nature. This property makes it a potential candidate for designing nanocarriers that can enhance drug solubility and bioavailability.
In conclusion, N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-Yl)-5-PHENYL-OXAZOLE-CARBOXYLAMIDE (CAS No: 1795189739) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications in medicinal chemistry, catalysis
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